Bienvenue dans la boutique en ligne BenchChem!

4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide

Impurity profiling LC-MS/MS quantification Structural identification

4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide (CAS 417719-51-8), synonymously termed Descyclopropyl Lenvatinib, ME-88, or N-descyclopropyl lenvatinib (M1), is the primary oxidative metabolite and a specified impurity of the multi-kinase inhibitor Lenvatinib. It arises via N-dealkylation of the parent drug, formally lacking the cyclopropyl moiety, which imparts a molecular formula of C18H15ClN4O4 (MW 386.79) versus Lenvatinib's C21H19ClN4O4 (MW 426.85).

Molecular Formula C18H15ClN4O4
Molecular Weight 386.8 g/mol
CAS No. 417719-51-8
Cat. No. B3136468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide
CAS417719-51-8
Molecular FormulaC18H15ClN4O4
Molecular Weight386.8 g/mol
Structural Identifiers
SMILESCOC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)N)Cl
InChIInChI=1S/C18H15ClN4O4/c1-26-16-8-14-10(7-11(16)17(20)24)15(4-5-22-14)27-9-2-3-13(12(19)6-9)23-18(21)25/h2-8H,1H3,(H2,20,24)(H3,21,23,25)
InChIKeyLBVQYBKTDGVCTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Descyclopropyl Lenvatinib (CAS 417719-51-8): A Critical Lenvatinib Metabolite and Impurity Reference Standard for Regulated Quantitative Analysis


4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide (CAS 417719-51-8), synonymously termed Descyclopropyl Lenvatinib, ME-88, or N-descyclopropyl lenvatinib (M1), is the primary oxidative metabolite and a specified impurity of the multi-kinase inhibitor Lenvatinib [1]. It arises via N-dealkylation of the parent drug, formally lacking the cyclopropyl moiety, which imparts a molecular formula of C18H15ClN4O4 (MW 386.79) versus Lenvatinib's C21H19ClN4O4 (MW 426.85) [2]. This compound is not a therapeutic agent but a requisite reference standard for impurity profiling, pharmacokinetic (PK) bioanalysis, and pharmacopoeial compliance in Lenvatinib drug substance and product development [3].

Why Generic 'Lenvatinib Impurity' Standards Cannot Substitute for Authenticated Descyclopropyl Lenvatinib (417719-51-8) in Regulated Method Development


Substituting an unauthenticated or structurally related impurity standard for Descyclopropyl Lenvatinib undermines the quantitative accuracy and regulatory defensibility of Lenvatinib impurity assays. The compound's quantitative LC-MS/MS response factor is distinct from that of the parent drug (calibration range 0.1–100 ng/mL vs. 1–1000 ng/mL for Lenvatinib [1]), and its chromatographic retention is governed by the specific loss of the cyclopropyl group, rendering 'class-level' impurity mixtures inadequate for system suitability testing. Furthermore, the compound's residual VEGFR-targeted kinase inhibition—while substantially weaker than Lenvatinib (IC50 ~12 µM in breast cancer cell proliferation assays versus Lenvatinib VEGFR2 IC50 = 4 nM )—necessitates its specific quantification as a pharmacologically active impurity per ICH Q3A/Q3B guidelines.

Quantitative Differentiation Evidence: Descyclopropyl Lenvatinib (417719-51-8) vs. Lenvatinib and Structurally Related Impurities


Structural and Molecular Weight Differentiation from Parent Drug Lenvatinib

Descyclopropyl Lenvatinib (417719-51-8) is the N-descyclopropyl metabolite of Lenvatinib, formally lacking the cyclopropyl moiety. Its molecular formula C18H15ClN4O4 yields a monoisotopic mass distinct from Lenvatinib (C21H19ClN4O4) [1]. This structural difference establishes a unique molecular ion in mass spectrometry, enabling unequivocal chromatographic resolution from the parent drug and other process impurities.

Impurity profiling LC-MS/MS quantification Structural identification

LC-MS/MS Bioanalytical Calibration Range Differentiation vs. Parent Drug

A validated LC-MS/MS method for simultaneous determination of Lenvatinib and its three major metabolites established distinct calibration ranges reflecting their differential plasma abundance. The calibration range for Descyclopropyl Lenvatinib (M1) was 0.1–100 ng/mL, whereas the parent drug Lenvatinib required a range of 1–1000 ng/mL [1]. Assay precision (inter- and intra-batch) and accuracy were within acceptable ICH M10 criteria for both analytes.

Bioanalysis Method validation Pharmacokinetic quantification

Plasma Pharmacokinetic Exposure of M1 Metabolite Relative to Parent Lenvatinib

In healthy subjects, the geometric mean Cmax of Descyclopropyl Lenvatinib (M1) was 0.304 ng/mL (6.28% CV, n=2) following single-dose rifampicin with Lenvatinib mesylate 24 mg, whereas M1 concentrations were below the limit of quantification (ND) when Lenvatinib was administered alone [1]. This demonstrates that M1 is a minor, inducible metabolite whose systemic exposure is markedly lower than the parent drug.

Clinical pharmacology Drug-drug interaction Therapeutic drug monitoring

Kinase Inhibitory Activity: Attenuated VEGFR2 Potency vs. Parent Lenvatinib

Descyclopropyl Lenvatinib retains receptor tyrosine kinase inhibitory activity, but with substantially reduced potency compared to Lenvatinib. In a breast cancer cell proliferation assay, the compound exhibited an IC50 of ~12 µM, whereas Lenvatinib potently inhibits VEGFR2 with an IC50 of 4 nM in biochemical kinase assays . This represents an approximately 3000-fold reduction in potency.

Kinase assay Pharmacological impurity Safety threshold

Predicted Oral Bioavailability Properties: LogP and TPSA vs. Drug-Likeness Thresholds

Descyclopropyl Lenvatinib exhibits a predicted LogP of 2.17 and a topological polar surface area (TPSA) of 129.56 Ų [1]. Both values fall within the Pfizer Rule for acceptable oral bioavailability (LogP < 3, TPSA < 140), suggesting that this metabolite could contribute to systemic pharmacological activity if present at sufficient concentrations. The parent drug Lenvatinib has a higher calculated LogP (~3.0), indicating that removal of the cyclopropyl group modestly reduces lipophilicity.

Physicochemical profiling Drug metabolism ADME prediction

Priority Application Scenarios for Authenticated Descyclopropyl Lenvatinib (417719-51-8) Reference Standard


Method Development and Validation for Lenvatinib Impurity Profiling in Drug Substance (ANDA/DMF Submission)

The validated LC-MS/MS method achieves chromatographic separation of Descyclopropyl Lenvatinib (M1) from Lenvatinib and co-eluting impurities within 3 minutes on an X-Terra RP18 column, with a calibration range of 0.1–100 ng/mL [1]. Use of an authenticated reference standard for this specific impurity ensures that system suitability criteria (resolution >2.0, tailing factor <1.5) are met, directly supporting ANDA/DMF regulatory filings per ICH Q3A/Q3B.

Therapeutic Drug Monitoring (TDM) and CYP3A4-Medicated DDI Studies in Oncology Patients

In healthy subjects, M1 Cmax was quantifiable only after CYP3A4 induction by rifampicin (0.304 ng/mL, 6.28% CV) [1]. An authenticated M1 reference standard is therefore indispensable for bioanalytical laboratories conducting TDM in HCC or thyroid cancer patients receiving Lenvatinib with concomitant CYP3A4 modulators, where under-quantification of M1 due to impure standards could confound PK/PD modeling.

Pharmacopoeial Compliance Testing and Batch Release of Lenvatinib Drug Product

Descyclopropyl Lenvatinib retains residual VEGFR tyrosine kinase inhibitory activity (cell proliferation IC50 ~12 µM) [1]. As a pharmacologically active impurity, its quantification in Lenvatinib capsules (Lenvima) requires a specific reference standard to ensure that batch impurity levels remain below ICH-defined qualification thresholds. Non-specific impurity mixtures cannot provide the certified purity and structural identity required for GMP batch release [2].

Metabolite Identification in Preclinical Species Comparison Studies for Lenvatinib

N-descyclopropyl lenvatinib is formed in human, rat, and monkey hepatic microsomes via CYP3A4 and CYP1A1 enzymes [1], but species-specific formation rates may differ. Procurement of a certified reference standard enables cross-species metabolite quantification in preclinical toxicology studies, ensuring that metabolite exposure margins are accurately calculated for human safety assessment.

Quote Request

Request a Quote for 4-(3-Chloro-4-ureidophenoxy)-7-methoxyquinoline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.